3-Bromophenacyl bromide

Physical Organic Chemistry Isomer Characterization Laboratory Safety

Select the meta-brominated isomer, 3-bromophenacyl bromide (BPB), for reliable reaction kinetics and regioselectivity untainted by steric hindrance. This substituted phenacyl bromide serves as a critical electrophilic intermediate when synthetic routes demand a 3-bromophenyl ketone moiety, such as in the preparation of anti-MRSA benzofurans or thiazole-based agrochemicals. As an active-site-directed, irreversible PLA2 inhibitor, it enables biochemical studies wherein the meta-substituent effect must be isolated from confounding steric factors. Ensure procurement of this specific CAS-differentiated building block to control positional isomerism in SAR campaigns and Hammett linear free-energy relationship investigations.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 18523-22-3
Cat. No. B097053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenacyl bromide
CAS18523-22-3
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)CBr
InChIInChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
InChIKeyMZBXSQBQPJWECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenacyl Bromide (CAS 18523-22-3) Procurement Guide: A Meta-Substituted Phenacyl Halide Intermediate for Targeted Organic Synthesis


3-Bromophenacyl bromide (2,3′-dibromoacetophenone; BPB; CAS 18523-22-3), is an alpha-brominated acetophenone derivative bearing a meta-bromophenyl substituent. This electrophilic reagent is classified as a substituted phenacyl bromide and is primarily utilized as a versatile intermediate in pharmaceutical and organic synthesis, particularly for introducing brominated moieties into heterocyclic scaffolds . It also serves as an active-site-directed irreversible inhibitor of phospholipase A2 (PLA2) in biochemical research .

Why 3-Bromophenacyl Bromide (CAS 18523-22-3) Is Not Interchangeable with Ortho- or Para-Substituted Phenacyl Bromides


While often broadly categorized as a 'phenacyl bromide' reagent, 3-bromophenacyl bromide possesses a distinct meta-substitution pattern that fundamentally differentiates it from its ortho- and para-substituted analogs (e.g., 2,4′-dibromoacetophenone) and the unsubstituted phenacyl bromide. Interchanging these compounds without considering positional isomerism can lead to divergent reaction kinetics, altered regioselectivity in subsequent derivatizations, and significant differences in physical handling due to substantial melting point variations [1].

Quantitative Differentiation Guide for 3-Bromophenacyl Bromide (CAS 18523-22-3): Comparative Evidence vs. Closest Analogs


Meta vs. Para Isomer Differentiation: Melting Point and Physical Handling Characteristics

The meta-substitution of 3-bromophenacyl bromide results in a markedly lower melting point (47–52°C) compared to the para-substituted analog, 2,4′-dibromoacetophenone (108–110°C) [1][2]. This physical difference directly impacts storage, handling, and purification protocols.

Physical Organic Chemistry Isomer Characterization Laboratory Safety

Meta vs. Ortho Isomer Differentiation: Diminished Steric Hindrance in Nucleophilic Displacement

Systematic kinetic studies demonstrate that ortho-substituted phenacyl bromides exhibit significantly diminished reactivity toward nucleophilic displacement (e.g., k = 2.85 x 10³ L·M⁻¹·min⁻¹ for o-Cl) compared to meta- and para-substituted analogs (e.g., k = 23.6 x 10³ L·M⁻¹·min⁻¹ for m-Cl) [1]. By inference, the meta-bromo (3-position) group avoids the steric crowding and rotational barriers that plague ortho-substituted compounds.

Reaction Kinetics Mechanistic Analysis Nucleophilic Substitution

Comparative Synthetic Yield: Meta-Isomer Intermediate vs. Para-Isomer in Pharmaceutical Precursor Synthesis

In the synthesis of α-bromoketone intermediates, 3-bromophenacyl bromide is obtained in good yields comparable to its para-substituted counterpart. Specifically, 3-bromophenacyl bromide has been synthesized in 84% yield via HBr/O2 oxidative bromination . Under optimized conditions, the para-isomer (2,4′-dibromoacetophenone) has been reported in 86% yield via direct bromination of 4-bromoacetophenone .

Synthetic Methodology Process Chemistry Yield Optimization

Regioselective Building Block: 3-Bromophenyl Moiety for Thiazole and Heterocyclic Libraries

The meta-bromo substitution pattern is a critical structural requirement for specific bioactivity. 3-Bromophenacyl bromide serves as an essential electrophilic partner in the Rap-Stoermer condensation to generate 5,7-dibromo-2-(3-bromobenzoyl)benzofurans, which exhibit antibacterial activity against MRSA with a MIC of 32 μg/mL . The para- or unsubstituted analogs would yield regioisomeric benzoylbenzofurans with different and potentially reduced antimicrobial efficacy.

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Specific Research and Industrial Scenarios for Procuring 3-Bromophenacyl Bromide (CAS 18523-22-3)


Medicinal Chemistry: Building Meta-Substituted Heterocyclic Libraries for SAR Studies

This reagent is essential for synthesizing target compounds requiring a 3-bromophenyl ketone moiety, such as the 5,7-dibromo-2-(3-bromobenzoyl)benzofuran series evaluated for anti-MRSA activity . In structure-activity relationship (SAR) campaigns, the 3-position bromine provides a strategic vector for further diversification (e.g., Suzuki coupling) that differs sterically and electronically from 2- or 4-substituted analogs, making it a distinct building block for generating chemical diversity. Researchers should procure this specific isomer when the synthetic route specifies 3′-bromoacetophenone derivatives or when exploring the biological effects of meta-substitution.

Synthetic Methodology: Kinetic Studies of Nucleophilic Displacement

3-Bromophenacyl bromide serves as a benchmark electrophile for studying linear free-energy relationships (Hammett plots) involving meta-substituent effects . Its reactivity profile avoids the confounding steric inhibition observed with ortho-substituted phenacyl bromides, making it a cleaner probe for assessing the electronic influence of the 3-bromo group on reaction rates. Chemists investigating reaction mechanisms or optimizing alkylation conditions should select the 3-bromo isomer when a meta-substituted model substrate is required.

Biochemical Research: Phospholipase A2 (PLA2) Inhibition Studies

While p-bromophenacyl bromide is more commonly cited, 3-bromophenacyl bromide (BPB) is also a recognized inhibitor of PLA2 . It irreversibly modifies the enzyme active site and has been used in neurochemistry studies to block depolarization-induced increases in AMPA receptor binding in rat synaptoneurosomes [1]. Researchers comparing the differential inhibitory effects of meta- vs. para-substituted phenacyl bromides on PLA2 isoforms or in specific tissue models should source the 3-bromo isomer to control for positional effects on inhibitor binding.

Process Chemistry: Intermediate for Agrochemical and Pharmaceutical Synthesis

As an intermediate for synthesizing brominated derivatives valuable in pharmaceuticals and agrochemicals , 3-bromophenacyl bromide is employed when a specific meta-substituted phenyl group is required in the final product. Patents describe its use in preparing thiazole ring-containing amide compounds with inhibitory effects against plant pathogenic bacteria (Xanthomonas spp.) [1]. Procurement of the meta-isomer is mandatory when scaling up patented synthetic routes that explicitly utilize this starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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